3-bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride
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Overview
Description
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . The compound’s structure includes a bromine atom, an ethyl group, and a sulfonyl chloride group attached to a pyrazole ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride typically involves the bromination of 1-ethyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The sulfonylation step involves reacting the brominated pyrazole with chlorosulfonic acid or sulfonyl chloride derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Pyrazoles: Formed by nucleophilic substitution.
Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.
Cyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-1-ethyl-1H-pyrazole: Bromine atom at a different position on the pyrazole ring.
3-Bromo-1-ethyl-1H-pyrazole-5-carboxylate: Carboxylate group instead of sulfonyl chloride.
Uniqueness
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both bromine and sulfonyl chloride groups allows for versatile chemical modifications and potential biological activities .
Properties
Molecular Formula |
C5H6BrClN2O2S |
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Molecular Weight |
273.54 g/mol |
IUPAC Name |
5-bromo-2-ethylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-2-9-5(12(7,10)11)3-4(6)8-9/h3H,2H2,1H3 |
InChI Key |
BWBVDFVLTQZYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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